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molecular formula C26H31N5O B8505432 7-Dimethylamino-4,4-bis(4-dimethylaminophenyl)-2,3-dihydrophthalazin-1-one CAS No. 76339-00-9

7-Dimethylamino-4,4-bis(4-dimethylaminophenyl)-2,3-dihydrophthalazin-1-one

Cat. No. B8505432
M. Wt: 429.6 g/mol
InChI Key: CKEUPSPJMSPTRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04539579

Procedure details

With stirring, a mixture of 1200.0 ml of 80 percent aqueous ethyl alcohol, 25.0 g of 3,3-bis(4-dimethylaminophenyl)-6-dimethylaminophthalide and 35.4 g of 85 percent hydrazine hydrate was maintained at reflux temperature, approximately 90° C., for approximately three hours. After setting overnight at ambient temperature, the resulting slurry was chilled to approximately 5° C. by means of an external ice bath. The solid was collected by filtration, washed four times each with 50.0 ml of cold water and air-dried to obtain 20.8 g of 4,4-bis(4-dimethylaminophenyl)-7-dimethylaminophthalazin-1(2H)-one (Formula III: R=N(CH3)2 ; R1 =R3 =R9 =H; R4 =R5 =R10 =R11 =CH3), a white-colored solid which melted at 265°-270° C. Significant infrared maxima appeared at 1660 cm-1 (C=O;s) and 3400 cm-1 (N-H;m). The nuclear magnetic resonance spectrum was consistent with the assigned structure. Paper treated with an ink formulation of the product produced a blue-green-colored image when traced with an applied voltage stylus.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
35.4 g
Type
reactant
Reaction Step One
Quantity
1200 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]([CH3:31])[C:3]1[CH:8]=[CH:7][C:6]([C:9]2([C:22]3[CH:27]=[CH:26][C:25]([N:28]([CH3:30])[CH3:29])=[CH:24][CH:23]=3)[C:18]3[C:13](=[CH:14][C:15]([N:19]([CH3:21])[CH3:20])=[CH:16][CH:17]=3)[C:11](=O)O2)=[CH:5][CH:4]=1.[OH2:32].[NH2:33][NH2:34]>C(O)C>[CH3:30][N:28]([CH3:29])[C:25]1[CH:24]=[CH:23][C:22]([C:9]2([C:6]3[CH:5]=[CH:4][C:3]([N:2]([CH3:1])[CH3:31])=[CH:8][CH:7]=3)[C:18]3[C:13](=[CH:14][C:15]([N:19]([CH3:20])[CH3:21])=[CH:16][CH:17]=3)[C:11](=[O:32])[NH:34][NH:33]2)=[CH:27][CH:26]=1 |f:1.2|

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
CN(C1=CC=C(C=C1)C1(OC(=O)C2=CC(=CC=C12)N(C)C)C1=CC=C(C=C1)N(C)C)C
Name
Quantity
35.4 g
Type
reactant
Smiles
O.NN
Name
Quantity
1200 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
With stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was maintained
WAIT
Type
WAIT
Details
After setting overnight at ambient temperature
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
the resulting slurry was chilled to approximately 5° C. by means of an external ice bath
FILTRATION
Type
FILTRATION
Details
The solid was collected by filtration
WASH
Type
WASH
Details
washed four times each with 50.0 ml of cold water
CUSTOM
Type
CUSTOM
Details
air-dried

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
CN(C1=CC=C(C=C1)C1(NNC(C2=CC(=CC=C12)N(C)C)=O)C1=CC=C(C=C1)N(C)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 20.8 g
YIELD: CALCULATEDPERCENTYIELD 80.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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